

ACHN-975 TFA: A Potent LpxC Inhibitor Derailed by Off-Target Activity

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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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ACHN-975 TFA emerged as a promising first-in-class antibiotic, potently inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Its novel mechanism of action offered a potential solution to the growing threat of multidrug-resistant infections. However, the clinical development of ACHN-975 was halted due to dose-limiting cardiovascular toxicity, specifically transient hypotension without tachycardia, strongly indicating off-target effects.[3] This guide provides a comparative analysis of the known selectivity of ACHN-975 and discusses the broader context of cross-reactivity for LpxC inhibitors.

High On-Target Potency

ACHN-975 demonstrated subnanomolar inhibitory activity against its intended target, LpxC, from a range of Gram-negative pathogens. This high potency translated to excellent antibacterial activity against clinically relevant bacteria.

Target Enzyme/Organism	IC50/MIC	Reference
LpxC (Enterobacteriaceae spp.)	0.02 nM (IC50)	
P. aeruginosa (purified LpxC)	Potent inhibition (specific IC50 not stated)	
Enterobacteriaceae spp.	1 µg/mL (MIC90)	
P. aeruginosa	0.5 µg/mL (MIC90)	

The Challenge of Off-Target Effects and Cross-Reactivity

While specific quantitative data on the cross-reactivity of ACHN-975 against a broad panel of mammalian enzymes (e.g., other metalloenzymes, kinases, proteases) is not publicly available, the cardiovascular toxicity observed in clinical trials is a clear indicator of off-target activity. Efforts were made to identify the responsible off-target(s) by screening ACHN-975 against a CEREP panel, though the results of this screening have not been disclosed in the available literature.

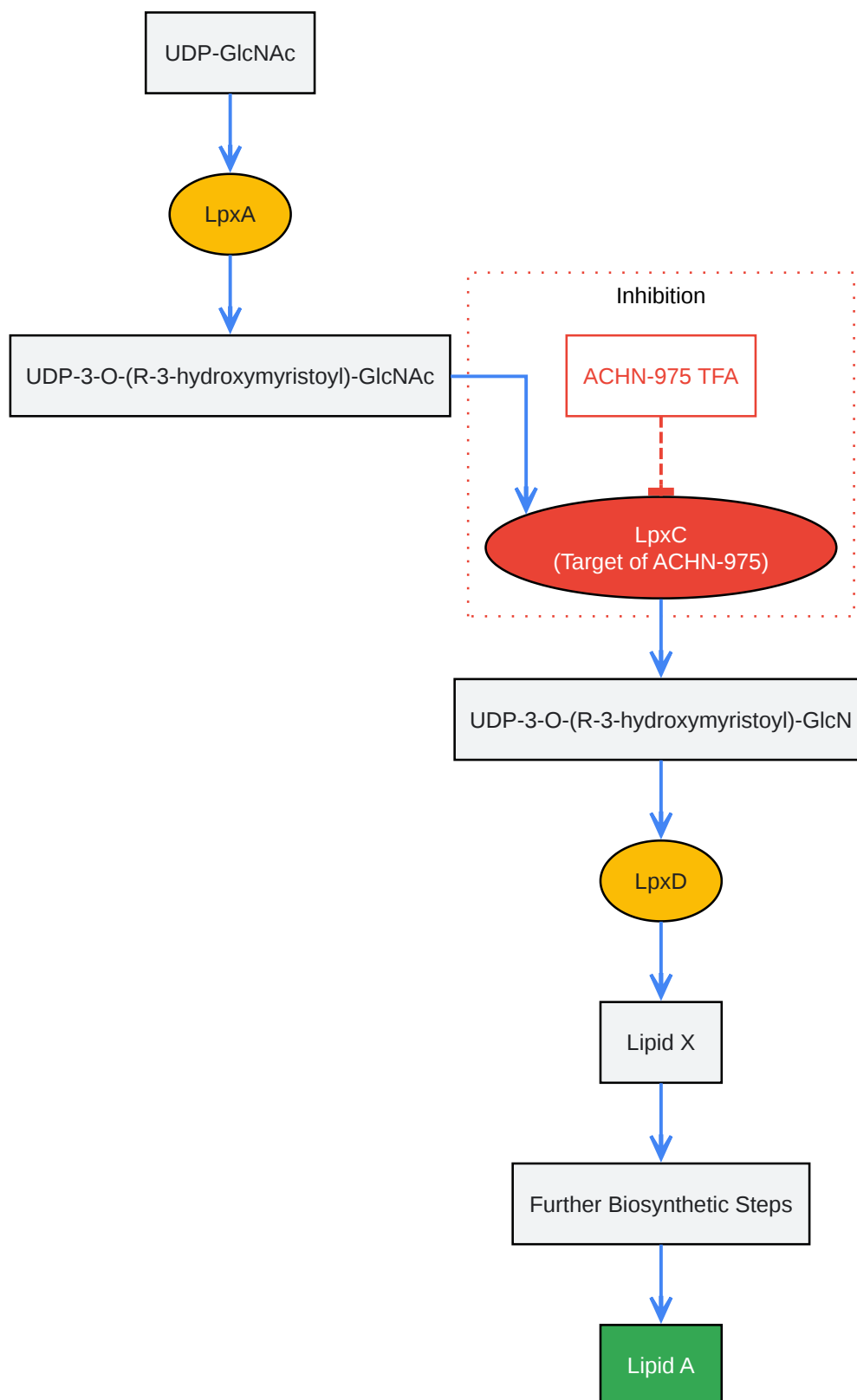
The development of selective LpxC inhibitors is a significant challenge. As LpxC is a zinc-dependent metalloenzyme, inhibitors designed to chelate the active site zinc ion have the potential to interact with other mammalian zinc-containing enzymes, such as matrix metalloproteinases (MMPs) and tumor necrosis factor- α converting enzyme (TACE). Achieving selectivity is crucial to minimize side effects.

For context, another LpxC inhibitor, LPC-233, was reported to have a high degree of selectivity, with a greater than 3×10^6 -fold selectivity for LpxC over human metalloenzymes like MMPs and TACE. This highlights the feasibility and importance of designing LpxC inhibitors with a clean off-target profile.

Signaling Pathway of LpxC in Lipid A Biosynthesis

The following diagram illustrates the role of LpxC in the initial stages of the lipid A biosynthetic pathway in Gram-negative bacteria. Inhibition of LpxC blocks this essential pathway, leading to

bacterial cell death.



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Caption: The LpxC-mediated step in the lipid A biosynthetic pathway.

Experimental Protocols

Enzyme Selectivity Screening (General Protocol)

To assess the cross-reactivity of a compound like ACHN-975, a broad panel of purified enzymes is typically used. The inhibitory activity of the compound against these enzymes is measured and compared to its activity against the primary target.

1. Enzyme Panel Selection:

- Primary Target: Purified LpxC from relevant bacterial species (e.g., *P. aeruginosa*, *E. coli*).
- Secondary/Off-Target Panel:
- Mammalian Metalloenzymes: A selection of MMPs (e.g., MMP-1, -2, -3, -9), TACE (ADAM17), and other relevant zinc-dependent enzymes.
- Kinases: A broad panel of representative human kinases (e.g., tyrosine kinases, serine/threonine kinases).
- Proteases: A panel of human proteases from different classes (e.g., serine, cysteine, aspartyl proteases).
- Other relevant enzymes and receptors: Based on initial toxicity findings (e.g., cardiovascular-related targets).

2. Assay Formats:

- LpxC Activity Assay: A common method involves a coupled assay where the product of the LpxC reaction is further processed by a subsequent enzyme (e.g., LpxD) to generate a detectable signal. Alternatively, mass spectrometry can be used to directly measure substrate turnover.
- MMP/Protease Assays: Typically employ fluorogenic peptide substrates that are cleaved by the enzyme, releasing a fluorescent signal.
- Kinase Assays: Often utilize radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate, or fluorescence-based assays.

3. Experimental Procedure (General):

- Prepare a dilution series of the test compound (e.g., **ACHN-975 TFA**) in a suitable buffer.

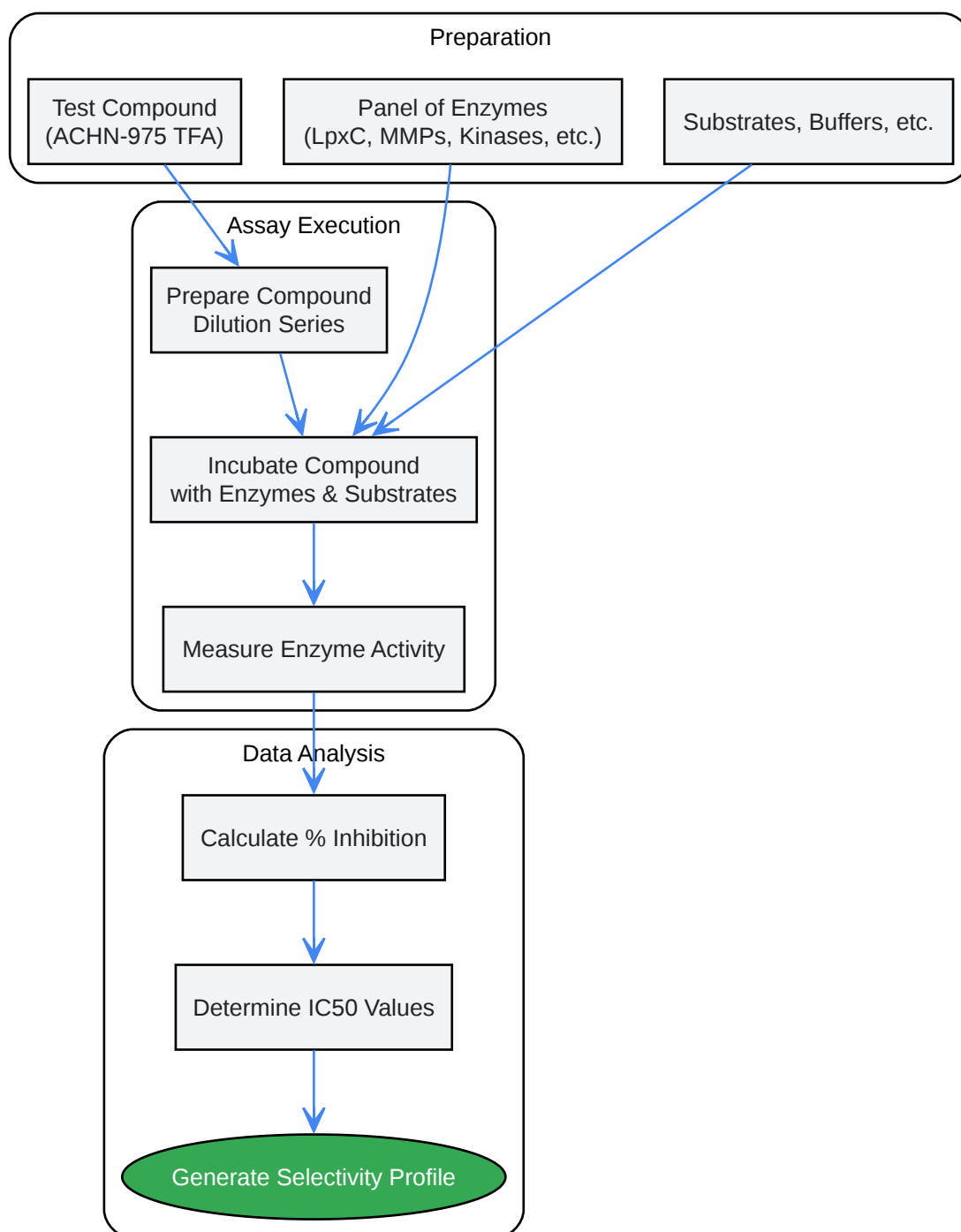
- In a multi-well plate, add the enzyme, its specific substrate, and the test compound at various concentrations.
- Include appropriate controls: no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor for each enzyme.
- Incubate the reaction at the optimal temperature for each enzyme for a defined period.
- Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).
- Calculate the percent inhibition for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

4. Data Analysis and Interpretation:

- The IC₅₀ values for the off-target enzymes are compared to the IC₅₀ value for the primary target (LpxC).
- A high selectivity index (IC₅₀ off-target / IC₅₀ on-target) indicates a more selective compound.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a lead compound.



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Caption: A generalized workflow for enzyme cross-reactivity screening.

Conclusion

ACHN-975 TFA serves as a critical case study in the development of LpxC inhibitors. While its high on-target potency was a significant achievement, the unforeseen off-target cardiovascular toxicity ultimately led to the termination of its clinical development. This underscores the paramount importance of comprehensive cross-reactivity profiling during the preclinical stages of drug discovery. For future LpxC inhibitors to succeed, they must not only demonstrate potent antibacterial activity but also a high degree of selectivity against a broad range of human enzymes to ensure a favorable safety profile. Researchers in this field should prioritize early and extensive selectivity screening to identify and mitigate potential off-target liabilities.

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